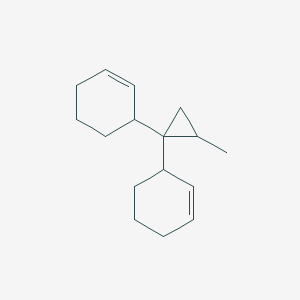![molecular formula C10H14N4O B14000297 Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]- CAS No. 2929-82-0](/img/structure/B14000297.png)
Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- can be synthesized through the reaction of 4-(dimethylamino)benzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarboxamide derivatives.
Applications De Recherche Scientifique
Hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]-.
Semicarbazide: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar chemical structures and reactivity.
Uniqueness
Hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
2929-82-0 |
|---|---|
Formule moléculaire |
C10H14N4O |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
[[4-(dimethylamino)phenyl]methylideneamino]urea |
InChI |
InChI=1S/C10H14N4O/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,1-2H3,(H3,11,13,15) |
Clé InChI |
NMHVBJBGCKBVDH-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


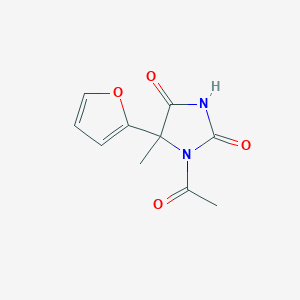
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
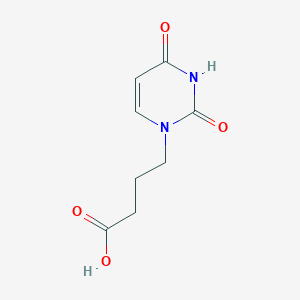
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
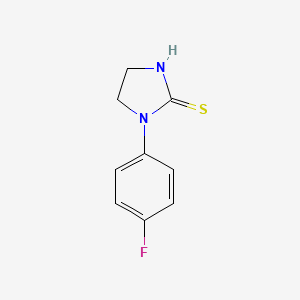
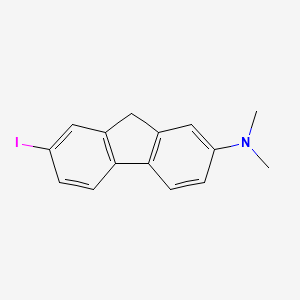
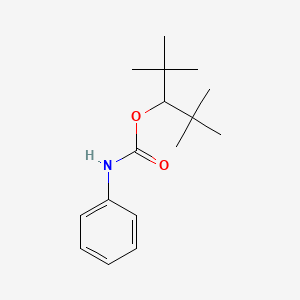
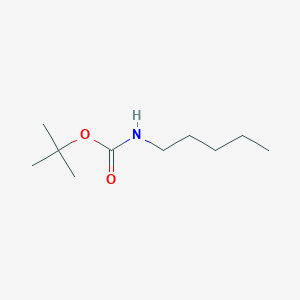
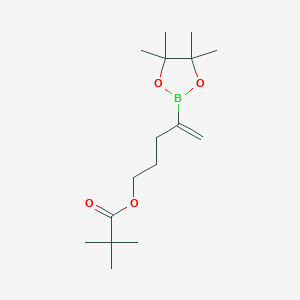
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
